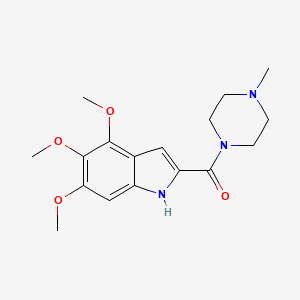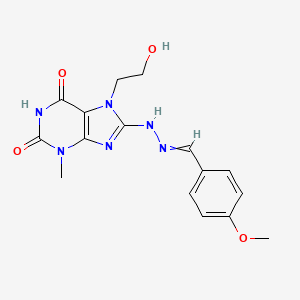
Tricyclo(3.2.1.02,8)oct-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(3.2.1.02,8)oct-6-ene is a polycyclic hydrocarbon with a unique structure that includes three fused rings. This compound is known for its rigidity and strained ring system, which makes it an interesting subject for various chemical studies. Its molecular formula is C8H10, and it is often used as a model compound in organic chemistry to study reaction mechanisms and stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricyclo(3.2.1.02,8)oct-6-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of rearrangements and dehydrogenation steps. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(3.2.1.02,8)oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, functionalized hydrocarbons
Aplicaciones Científicas De Investigación
Tricyclo(3.2.1.02,8)oct-6-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms, stereochemistry, and the effects of ring strain on reactivity.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which tricyclo(3.2.1.02,8)oct-6-ene exerts its effects depends on the specific reaction or application. In general, its rigid and strained ring system influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in catalysis or as a building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo(3.2.1.02,4)oct-6-ene
- Tricyclo(3.2.1.02,7)heptane
Uniqueness
Tricyclo(3.2.1.02,8)oct-6-ene is unique due to its specific ring structure and the position of its double bond. This configuration results in distinct reactivity patterns and makes it a valuable compound for studying the effects of ring strain and rigidity in organic chemistry.
Propiedades
Número CAS |
53754-35-1 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
Clave InChI |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C2C1C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
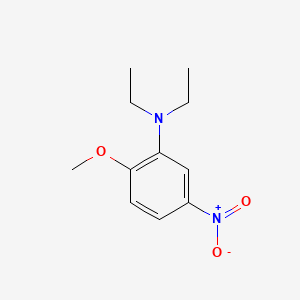
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
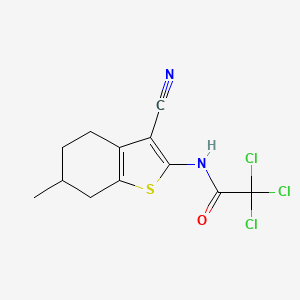
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)

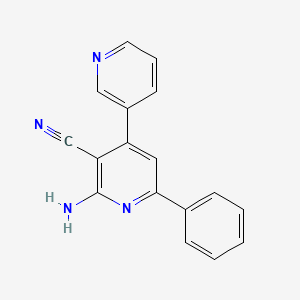


![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
